5-(3-Chlorophenyl)-1,2,4-triazin-3-amine
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Overview
Description
1,2,4-Triazines are a class of heterocyclic compounds that contain a six-membered ring with three nitrogen atoms and three carbon atoms . The position of the nitrogen atoms in the ring differentiates it from other triazine isomers .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes aza-Michael addition between diamine and in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives can be analyzed using techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . Single-crystal X-ray diffraction (SCXRD) analysis and Hirshfeld surfaces analysis can provide detailed representation of the molecule’s shape and properties within its crystalline environment .Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of novel Mannich bases derived from 5-(3-chlorophenyl)-1,2,4-triazin-3-amine have revealed significant antimicrobial potential . These compounds were tested against various bacteria (both Gram-positive and Gram-negative) and yeasts. Notably:
Anti-Inflammatory Potential
While not directly studied for this compound, the introduction of a 3-chlorophenyl moiety in related pyrazolediazenylpyrimidines led to enhanced anti-inflammatory activity . Further investigations could explore similar effects for 5-(3-chlorophenyl)-1,2,4-triazin-3-amine.
Borinic Acid Derivatives
Although not directly related to this compound, recent advances in the synthesis of borinic acid derivatives have been reported. These compounds have potential applications in various fields, including catalysis and materials science .
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various molecular targets, such as gaba a receptors, voltage-gated sodium channels, and human neuronal α7 and α4β2 nicotinic acetylcholine receptors . These targets play crucial roles in neuronal signaling and can influence a variety of physiological processes.
Mode of Action
It has been suggested that the compound may exert its effects by influencing voltage-gated sodium channels (vgscs) . VGSCs are essential for the initiation and propagation of action potentials in neurons, and their modulation can have significant effects on neuronal excitability.
Biochemical Pathways
Modulation of vgscs can influence a variety of downstream signaling pathways, potentially leading to changes in neuronal excitability and other physiological processes .
Result of Action
It has been suggested that the compound may have anticonvulsant activity, potentially due to its effects on vgscs .
properties
IUPAC Name |
5-(3-chlorophenyl)-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-7-3-1-2-6(4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDAICRDPHZNBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.